molecular formula C10H13N3 B1453374 (1,2-Dimethyl-1,3-benzodiazol-5-yl)methanamine CAS No. 1038387-96-0

(1,2-Dimethyl-1,3-benzodiazol-5-yl)methanamine

Cat. No. B1453374
M. Wt: 175.23 g/mol
InChI Key: WGRMSEJGFWVFQW-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

  • Physical Form : DMBM typically exists as a powder .
  • Storage Temperature : It should be stored at 4°C .

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

A study by Visagaperumal et al. (2010) described the synthesis of various derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine, which include similar structural components to (1,2-Dimethyl-1,3-benzodiazol-5-yl)methanamine. These compounds were evaluated for their antibacterial and antifungal activities, showing variable degrees of effectiveness (Visagaperumal et al., 2010).

Novel Compound Synthesis and Structural Analysis

Zhai Zhi-we (2014) synthesized a novel compound, N, N-dimethyl [(E)-(2-nitromethylene-1, 3-dithiolan-4-yl)] methanamine, using a condensation reaction. The structural confirmation of this compound was achieved through 1H NMR and X-ray diffractions, offering insights into the structural properties of similar compounds like (1,2-Dimethyl-1,3-benzodiazol-5-yl)methanamine (Zhai Zhi-we, 2014).

Derivative Synthesis for Medical Applications

Pişkin et al. (2020) synthesized and characterized a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups. This compound, due to its photophysical and photochemical properties, is potentially useful in photodynamic therapy for cancer treatment, indicating the relevance of derivative compounds in medical research (Pişkin, Canpolat, & Öztürk, 2020).

Gold(I) Complexes for Antitumour and Antimalarial Activity

Coetzee et al. (2011) explored ylideneamine functionalized heterocyclic ligands in the preparation of gold(I) complexes. These complexes, which include derivatives similar to (1,2-Dimethyl-1,3-benzodiazol-5-yl)methanamine, demonstrated increased antitumor and antimalarial activity, highlighting the potential of these compounds in pharmaceutical research (Coetzee et al., 2011).

Novel Antidepressant Drug Candidates

Sniecikowska et al. (2019) designed novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as "biased agonists" of serotonin 5-HT1A receptors. These compounds demonstrated robust antidepressant-like activity, suggesting the potential of structurally similar compounds for therapeutic applications in mental health (Sniecikowska et al., 2019).

Safety And Hazards

  • MSDS : For detailed safety information, refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

(1,2-dimethylbenzimidazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-7-12-9-5-8(6-11)3-4-10(9)13(7)2/h3-5H,6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGRMSEJGFWVFQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C)C=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601260130
Record name 1,2-Dimethyl-1H-benzimidazole-5-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601260130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,2-Dimethyl-1,3-benzodiazol-5-yl)methanamine

CAS RN

1038387-96-0
Record name 1,2-Dimethyl-1H-benzimidazole-5-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1038387-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dimethyl-1H-benzimidazole-5-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601260130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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